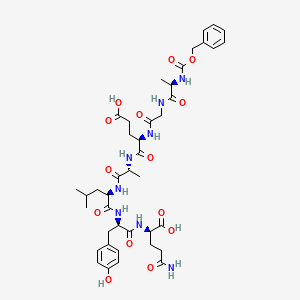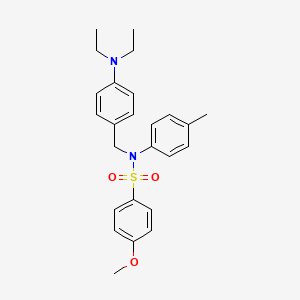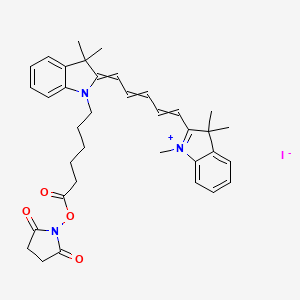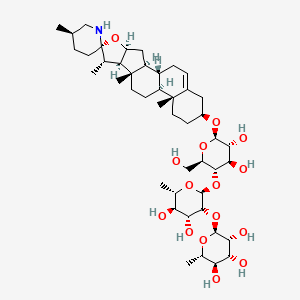
H-Pyr-Gly-Cys(1)-Cys(2)-Asn-Gly-Pro-Lys-Gly-Cys(3)-Ser-Ser-Lys-Trp-Cys(1)-Arg-Asp-His-Ala-Arg-Cys(2)-Cys(3)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mu-conotoxin is a neurotoxic peptide derived from the venom of marine cone snails belonging to the genus Conus. These peptides typically consist of 10 to 30 amino acid residues and are characterized by the presence of multiple disulfide bonds. Mu-conotoxins specifically target voltage-gated sodium channels in muscle tissues, inhibiting their function and leading to paralysis. This unique property has made mu-conotoxins a subject of significant pharmacological interest .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mu-conotoxins involves solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the assembly of the peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin and subjected to oxidative folding to form the correct disulfide bond pattern. Various strategies, including free random oxidation and semi-selective oxidation using protecting groups like Trt (trityl) and Acm (acetamidomethyl), are employed to achieve the desired disulfide connectivity .
Industrial Production Methods: Industrial production of mu-conotoxins can be achieved through recombinant DNA technology. This method involves the expression of the peptide in microbial systems such as Escherichia coli. The recombinant peptide is then purified using chromatographic techniques. This approach allows for the large-scale production of mu-conotoxins with high purity and yield .
化学反应分析
Types of Reactions: Mu-conotoxins primarily undergo oxidative folding reactions to form their characteristic disulfide bonds. These reactions are crucial for the peptide’s biological activity and stability. The oxidative folding process can result in diverse disulfide bond connectivities, which presents a challenge for determining the natural disulfide bond pattern .
Common Reagents and Conditions: Common reagents used in the oxidative folding of mu-conotoxins include oxidizing agents such as iodine and glutathione. The reactions are typically carried out in aqueous solutions at neutral pH and room temperature. The choice of reagents and conditions can significantly impact the yield and purity of the final product .
Major Products Formed: The major products formed from the oxidative folding of mu-conotoxins are the correctly folded peptides with the desired disulfide bond pattern. These products exhibit high potency in inhibiting voltage-gated sodium channels, making them valuable for pharmacological studies .
科学研究应用
Mu-conotoxins have a wide range of scientific research applications. In chemistry, they serve as molecular probes for studying ion channels and receptors. In biology, they are used to investigate the physiological roles of sodium channels in muscle tissues. In medicine, mu-conotoxins have shown potential as analgesics for treating chronic pain due to their ability to block sodium channels involved in pain signaling. Additionally, they are used in the development of new drug candidates targeting ion channels .
作用机制
Mu-conotoxins exert their effects by binding to voltage-gated sodium channels in muscle tissues, thereby inhibiting the influx of sodium ions. This inhibition prevents the generation and propagation of action potentials, leading to muscle paralysis. The molecular targets of mu-conotoxins are specific isoforms of sodium channels, such as Nav1.4. The binding of mu-conotoxins to these channels involves interactions with specific amino acid residues in the channel’s pore region .
相似化合物的比较
Mu-conotoxins are part of a larger family of conotoxins, which includes alpha-conotoxins, delta-conotoxins, kappa-conotoxins, and omega-conotoxins. Each type of conotoxin targets different ion channels or receptors. For example, alpha-conotoxins inhibit nicotinic acetylcholine receptors, while omega-conotoxins inhibit voltage-gated calcium channels. Mu-conotoxins are unique in their specificity for voltage-gated sodium channels in muscle tissues, which distinguishes them from other conotoxins .
List of Similar Compounds:- Alpha-conotoxins
- Delta-conotoxins
- Kappa-conotoxins
- Omega-conotoxins
Mu-conotoxins’ specificity for muscle sodium channels and their potential therapeutic applications make them a unique and valuable class of peptides in scientific research and drug development.
属性
分子式 |
C92H139N35O28S6 |
|---|---|
分子量 |
2375.7 g/mol |
IUPAC 名称 |
2-[(1R,4S,7S,10S,13S,16R,19S,22S,25S,28S,31S,34R,39R,42S,51S,54S,64R,69R)-10,54-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-19,31-bis(3-carbamimidamidopropyl)-64-carbamoyl-4,7-bis(hydroxymethyl)-25-(1H-imidazol-5-ylmethyl)-13-(1H-indol-3-ylmethyl)-28-methyl-2,5,8,11,14,17,20,23,26,29,32,40,43,46,52,55,58,66,68-nonadecaoxo-69-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]-36,37,61,62,71,72-hexathia-3,6,9,12,15,18,21,24,27,30,33,41,44,47,53,56,59,65,67-nonadecazatetracyclo[32.25.7.716,39.047,51]triheptacontan-22-yl]acetic acid |
InChI |
InChI=1S/C92H139N35O28S6/c1-43-73(138)113-50(15-8-22-102-91(97)98)79(144)124-64-41-161-160-40-63-88(153)119-55(27-66(95)130)76(141)107-33-70(134)127-24-10-17-65(127)90(155)116-48(13-4-6-20-93)74(139)105-31-68(132)111-60(37-157-156-36-59(72(96)137)123-89(64)154)85(150)122-58(35-129)84(149)121-57(34-128)83(148)114-49(14-5-7-21-94)77(142)117-53(25-44-29-104-47-12-3-2-11-46(44)47)81(146)125-62(39-159-158-38-61(86(151)126-63)112-69(133)32-106-75(140)52-18-19-67(131)110-52)87(152)115-51(16-9-23-103-92(99)100)78(143)120-56(28-71(135)136)82(147)118-54(80(145)109-43)26-45-30-101-42-108-45/h2-3,11-12,29-30,42-43,48-65,104,128-129H,4-10,13-28,31-41,93-94H2,1H3,(H2,95,130)(H2,96,137)(H,101,108)(H,105,139)(H,106,140)(H,107,141)(H,109,145)(H,110,131)(H,111,132)(H,112,133)(H,113,138)(H,114,148)(H,115,152)(H,116,155)(H,117,142)(H,118,147)(H,119,153)(H,120,143)(H,121,149)(H,122,150)(H,123,154)(H,124,144)(H,125,146)(H,126,151)(H,135,136)(H4,97,98,102)(H4,99,100,103)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChI 键 |
PQKXBHZHSUVYIL-XAASTXGFSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H](NC2=O)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CNC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CN=CN6)CC(=O)O)CCCNC(=N)N)CC7=CNC8=CC=CC=C87)CCCCN)CO)CO)CCCCN)CC(=O)N)CCCNC(=N)N |
规范 SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(CSSCC(NC2=O)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N3)NC(=O)CNC(=O)C5CCC(=O)N5)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CN=CN6)CC(=O)O)CCCNC(=N)N)CC7=CNC8=CC=CC=C87)CCCCN)CO)CO)CCCCN)CC(=O)N)CCCNC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)





![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)


